

# Application Notes and Protocols for the Analytical Characterization of 2-Furoylacetonitrile

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## Compound of Interest

Compound Name: 2-Furoylacetonitrile

Cat. No.: B032225

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **2-Furoylacetonitrile** (CAS: 31909-58-7), a versatile building block in organic synthesis.<sup>[1][2]</sup> This document outlines detailed protocols for various spectroscopic and chromatographic methods, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

## Introduction

**2-Furoylacetonitrile**, with the chemical formula  $C_7H_5NO_2$ , is a beige to light brown powder.<sup>[2]</sup> Its molecular structure, featuring a furan ring, a ketone, and a nitrile group, makes it a valuable precursor in the synthesis of various heterocyclic compounds, including those with potential anti-*Trypanosoma cruzi* activity for combating Chagas disease.<sup>[1][2]</sup> Accurate and robust analytical characterization is crucial for ensuring its purity, identity, and stability in research and drug development settings.

Chemical Structure:

(Note: This is a simplified 2D representation)

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Furoylacetonitrile** is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	135.12 g/mol	[2][3][4]
IUPAC Name	3-(furan-2-yl)-3-oxopropanenitrile	[3]
Melting Point	81-85 °C	[1][2][4]
Appearance	Beige to light brown powder	[2]
CAS Number	31909-58-7	[1][2][3][4]

## Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of **2-Furoylacetonitrile**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Furoylacetonitrile** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.[5]
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[5]
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

- **Data Processing:** Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]

#### Expected Chemical Shifts:

While a complete, definitively assigned spectrum from a single source is not readily available in the provided search results, based on general principles of NMR and data for similar furan derivatives, the following are expected shifts.

**<sup>1</sup>H NMR (Proton NMR):** The proton NMR spectrum is expected to show signals corresponding to the protons on the furan ring and the methylene protons. The furan protons will exhibit characteristic coupling patterns.

**<sup>13</sup>C NMR (Carbon-13 NMR):** The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the four unique carbons of the furan ring.[3]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2-Furoylacetonitrile**, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[3]

#### Experimental Protocol (GC-MS):

- **Sample Preparation:** Prepare a dilute solution of **2-Furoylacetonitrile** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Utilize a GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).[7]
- **GC Conditions (Proposed):**
  - **Column:** A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]
  - **Injector Temperature:** 250 °C.

- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[7]
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.[7]
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
  - Mass Range: Scan from m/z 40 to 200.
  - Ion Source Temperature: 230 °C.[8]

Expected Mass Spectrum Data:

Ion	m/z (expected)	Description
[M] <sup>+</sup>	135	Molecular Ion
[M-CO] <sup>+</sup>	107	Loss of carbon monoxide
[C <sub>4</sub> H <sub>3</sub> O] <sup>+</sup>	67	Furan ring fragment

## Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in **2-Furoylacetonitrile**.

Experimental Protocol (FTIR/FT-Raman):

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[3]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer for IR analysis and a FT-Raman spectrometer for Raman analysis.[3]
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>.

Key Vibrational Frequencies:

Functional Group	Wavenumber (cm <sup>-1</sup> ) (Approximate)	Description
C≡N (Nitrile)	2250 - 2200	Strong, sharp absorption
C=O (Ketone)	1700 - 1660	Strong absorption
C=C (Furan ring)	1600 - 1450	Multiple bands
C-O-C (Furan ring)	1250 - 1050	Strong absorption

## UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of **2-Furoylacetonitrile**.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **2-Furoylacetonitrile** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[\[10\]](#)
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[\[11\]](#)
- Data Acquisition: Scan the absorbance from 200 to 400 nm.[\[10\]](#)

Expected Absorption Data: Due to the conjugated system involving the furan ring and the keto-nitrile moiety, an absorption maximum ( $\lambda_{\text{max}}$ ) is expected in the UV region. The exact  $\lambda_{\text{max}}$  will be solvent-dependent.

## Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of **2-Furoylacetonitrile** and for quantitative analysis.

### High-Performance Liquid Chromatography (HPLC)

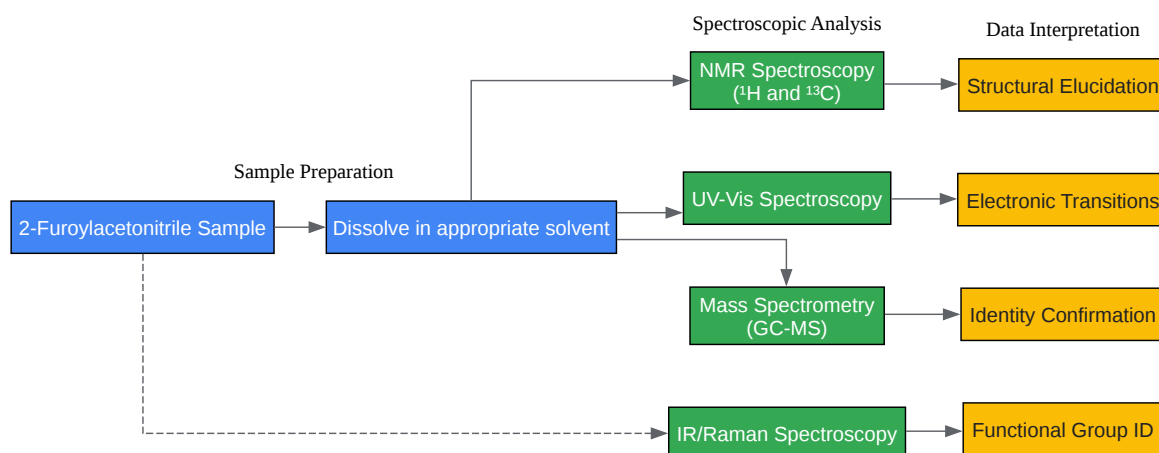
HPLC is a robust method for purity determination and quantification. A reverse-phase method is generally suitable for a molecule of this polarity.

### Experimental Protocol (Proposed):

- Sample Preparation: Accurately weigh and dissolve the **2-Furoylacetonitrile** sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[\[12\]](#)
- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[\[12\]](#)
- HPLC Conditions:
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and gradually increase B. For example, 90% A to 10% A over 15 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection: UV at an appropriate wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the  $\lambda_{\text{max}}$ ).[\[12\]](#)
  - Injection Volume: 10 µL.

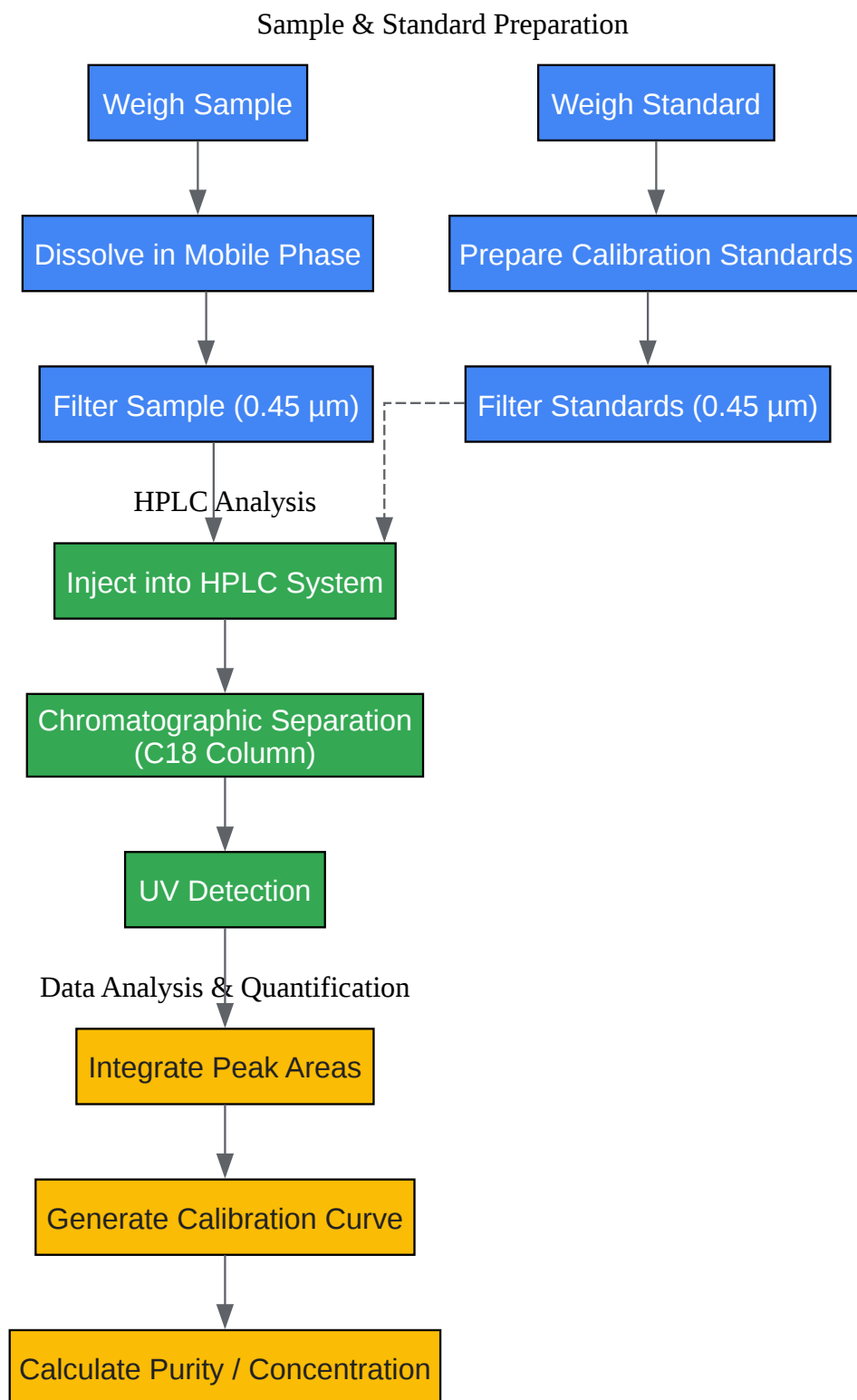
## Workflow Diagrams (Graphviz)

The following diagrams illustrate the general workflows for the analytical characterization of **2-Furoylacetonitrile**.



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Caption: Workflow for Spectroscopic Characterization.



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Caption: Workflow for HPLC Purity Analysis.



## Safety Information

**2-Furoylacetonitrile** is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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